4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide
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Overview
Description
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a synthetic organic compound The structure of this compound includes a benzamide core with various substituents, including a tert-butyl group, a dioxidotetrahydrothiophenyl group, and an ethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide typically involves multi-step organic reactions. The starting materials may include benzamide derivatives, tert-butyl halides, and thiophene derivatives. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions may be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide may include other benzamide derivatives with different substituents or thiophene-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C24H31NO3S |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H31NO3S/c1-5-18-6-8-19(9-7-18)16-25(22-14-15-29(27,28)17-22)23(26)20-10-12-21(13-11-20)24(2,3)4/h6-13,22H,5,14-17H2,1-4H3 |
InChI Key |
SAOGSPXMPJKDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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